![molecular formula C5H13ClN2 B185131 Pentanimidamide Hydrochloride CAS No. 18257-46-0](/img/structure/B185131.png)
Pentanimidamide Hydrochloride
Overview
Description
Pentanimidamide Hydrochloride is a compound with the molecular formula C5H13ClN2 . It is also known by other names such as Pentanimidamide, HCl, and Pentanimidamide, hydrochloride (1:1) .
Molecular Structure Analysis
The molecular weight of Pentanimidamide Hydrochloride is 136.62 g/mol . The InChI representation of the molecule isInChI=1S/C5H12N2.ClH/c1-2-3-4-5 (6)7;/h2-4H2,1H3, (H3,6,7);1H
. The Canonical SMILES representation is CCCCC (=N)N.Cl
. Physical And Chemical Properties Analysis
Pentanimidamide Hydrochloride has a molecular weight of 136.62 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass is 136.0767261 g/mol, and the monoisotopic mass is also 136.0767261 g/mol . The topological polar surface area is 49.9 Ų .Scientific Research Applications
Perovskite Nanocrystals
Pentanimidamide Hydrochloride is used as an amidine ligand in the synthesis of room-temperature CsPbBrxCl3-x nanocrystals (NCs). It helps reduce both cesium and halide vacancies on the NC surface, which suppresses nonradiative recombination and enhances the performance of perovskite nanocrystals .
Chromatography & Mass Spectrometry
It is suggested that Pentanimidamide Hydrochloride can be used in chromatography or mass spectrometry applications to improve efficiency and effectiveness .
Life Science Research
This compound may also be used in life science research labs, possibly in cell biology, genomics, proteomics, or other fields .
Safety and Hazards
Future Directions
Amidine ligands, including Pentanimidamide Hydrochloride, have been used in the synthesis of perovskite nanocrystals, which are attracting increasing attention due to their potential in fabricating high-performance perovskite light-emitting diodes . This suggests potential future directions in the field of optoelectronics .
properties
IUPAC Name |
pentanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQVTXPIOPINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469457 | |
Record name | Pentanimidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18257-46-0 | |
Record name | Pentanimidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pentanimidamide Hydrochloride in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?
A1: Pentanimidamide Hydrochloride serves as a crucial intermediate in the novel synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde []. The synthesis starts from valeronitrile, which is converted to Pentanimidamide Hydrochloride. This compound then undergoes a condensation reaction with glyoxal, followed by several steps, ultimately yielding the target compound, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde.
Q2: Are there any advantages to using this synthetic route with Pentanimidamide Hydrochloride?
A2: Yes, the research highlights several advantages of this synthetic route []:
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